N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic heterocyclic compound characterized by a multi-domain structure. Its core features include:
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5S/c1-14-12-20(24-15(2)23-14)27-34(31,32)17-7-5-16(6-8-17)25-21(29)13-28-22(30)10-9-18(26-28)19-4-3-11-33-19/h3-12H,13H2,1-2H3,(H,25,29)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXZREFXFCKXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
*Molecular weights estimated using atomic composition.
Key Observations :
- Replacement of the furan-2-yl group in the target compound with thioether (B13) or phenoxy groups () alters lipophilicity and electronic properties, impacting membrane permeability .
- The 6-oxo-pyridazinone moiety in the target compound contrasts with the tetrahydropyrimidinone in B12/B13, likely affecting hydrogen-bond donor/acceptor profiles .
Table 2: Comparative Bioactivity and Solubility
*Calculated using fragment-based methods (e.g., XLogP3).
Insights :
- The 6-oxo-pyridazinone may enhance binding to metalloenzymes (e.g., angiotensin-converting enzyme) compared to pyrimidinones in B12/B13 .
- Sulfamoyl groups generally confer moderate solubility but high target specificity, as seen in sulfonamide drugs .
Analytical Characterization
- Chromatographic Behavior: The target compound’s retention in reverse-phase HPLC would differ from B12/B13 due to its furan ring’s polarity, akin to flavonoid retention patterns in .
- Spectroscopic Profiles: The dimethylpyrimidine moiety would produce distinct $^1H$-NMR signals (e.g., singlet for C4-H) compared to tetrahydropyrimidinones in B12/B13 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
